![molecular formula C28H46N4O2 B15214361 [2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl- CAS No. 653575-22-5](/img/structure/B15214361.png)
[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE is a complex organic compound that belongs to the bipyrrole family. Bipyrroles are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules. This compound, in particular, is characterized by its unique structure, which includes two pyrrole rings connected by a carboxamide linkage and substituted with nonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE typically involves the following steps:
Formation of Bipyrrole Core: The bipyrrole core can be synthesized through the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride.
Introduction of Nonyl Groups: The nonyl groups can be introduced via N-alkylation reactions using nonyl halides in the presence of a base such as sodium hydride.
Formation of Carboxamide Linkage: The carboxamide linkage is formed by reacting the bipyrrole core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The carboxamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyrrolinones, pyrrolidines.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted bipyrroles.
Applications De Recherche Scientifique
N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1H,1’H-2,2’-Bipyrrole: A simpler bipyrrole compound with similar structural features but lacking the nonyl and carboxamide groups.
Pyrrolopyrazine Derivatives: Compounds containing both pyrrole and pyrazine rings, exhibiting diverse biological activities.
Uniqueness
N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both nonyl and carboxamide groups, which confer distinct chemical and biological properties compared to other bipyrrole derivatives .
Propriétés
Numéro CAS |
653575-22-5 |
|---|---|
Formule moléculaire |
C28H46N4O2 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
N-nonyl-5-[5-(nonylcarbamoyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C28H46N4O2/c1-3-5-7-9-11-13-15-21-29-27(33)25-19-17-23(31-25)24-18-20-26(32-24)28(34)30-22-16-14-12-10-8-6-4-2/h17-20,31-32H,3-16,21-22H2,1-2H3,(H,29,33)(H,30,34) |
Clé InChI |
DAHIWMYWLNTUPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCNC(=O)C1=CC=C(N1)C2=CC=C(N2)C(=O)NCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


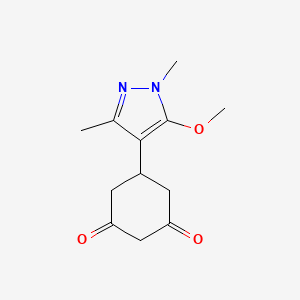
![ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B15214281.png)
![3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15214291.png)
![2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214293.png)
![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
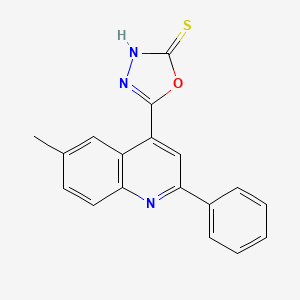
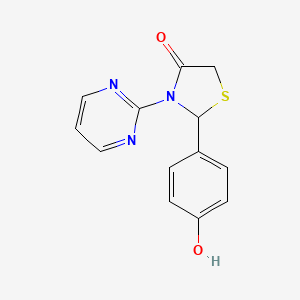
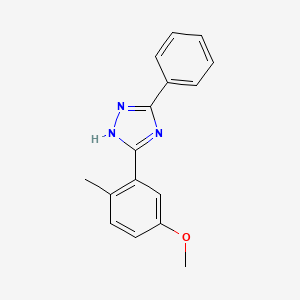
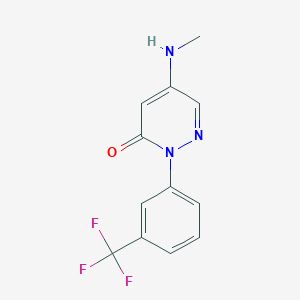
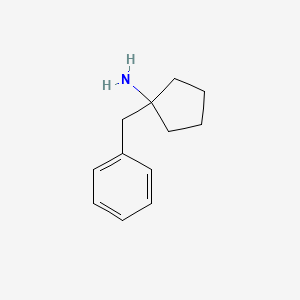
![7-butoxy-2H-triazolo[4,5-d]pyrimidine](/img/structure/B15214339.png)
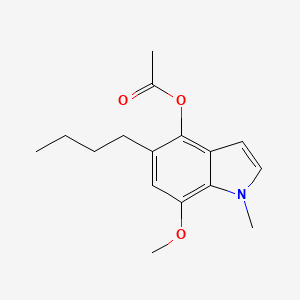
![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
![6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one](/img/structure/B15214356.png)
